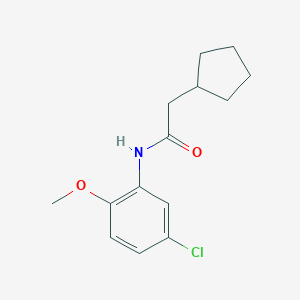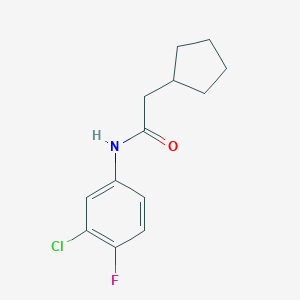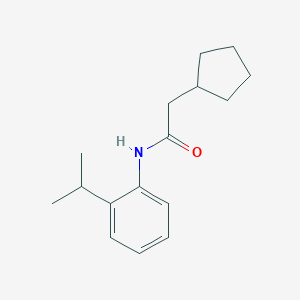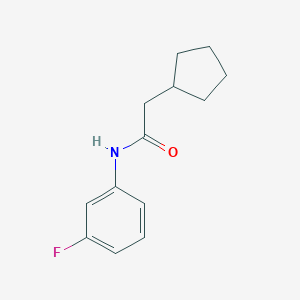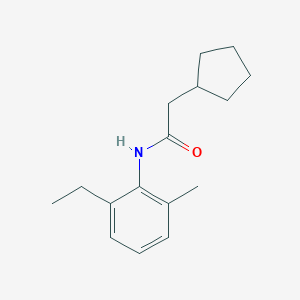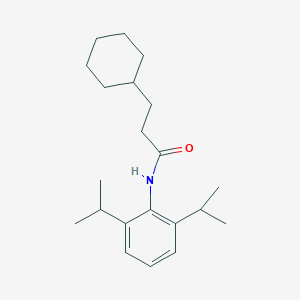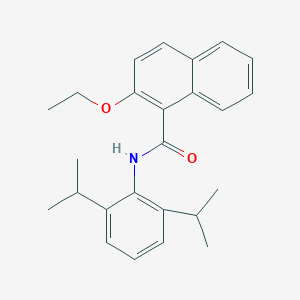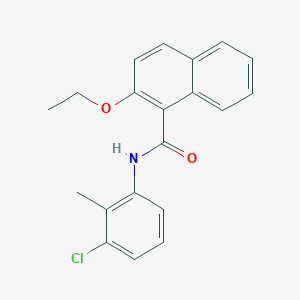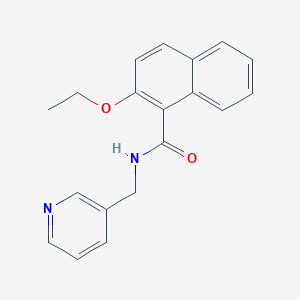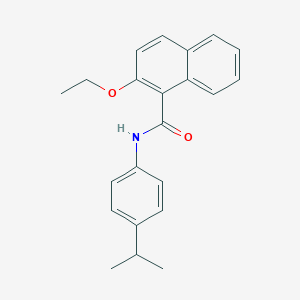
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide, also known as EINA, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII is a key regulator of synaptic plasticity and memory formation, making it an important target for studying the molecular mechanisms underlying learning and memory.
Mécanisme D'action
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide selectively inhibits CaMKII by binding to its regulatory domain, which prevents its activation by calcium/calmodulin. This results in a decrease in CaMKII-dependent phosphorylation of downstream targets, which can affect various cellular processes such as gene expression, ion channel function, and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various model systems. For example, studies have demonstrated that this compound can impair long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices. Additionally, this compound has been shown to inhibit the proliferation and migration of cancer cells, and to protect against ischemic injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide in lab experiments is its high selectivity for CaMKII, which allows for precise manipulation of this important signaling pathway. Additionally, this compound has been shown to be relatively stable and non-toxic, making it a useful tool for in vitro and in vivo studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide and CaMKII inhibition. One area of interest is the development of more potent and selective inhibitors of CaMKII, which could have therapeutic potential for various diseases. Additionally, studies are needed to further elucidate the downstream targets and signaling pathways affected by CaMKII inhibition, and to explore the potential for combination therapies that target multiple signaling pathways. Finally, the use of advanced imaging and electrophysiological techniques could provide new insights into the role of CaMKII in synaptic plasticity and memory formation.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide involves a multi-step process that starts with the reaction of 2-naphthoyl chloride with ethylamine to form 2-ethoxy-1-naphthamide. This intermediate is then reacted with 4-isopropylaniline in the presence of a base such as potassium carbonate to produce the final product, this compound.
Applications De Recherche Scientifique
2-ethoxy-N-(4-isopropylphenyl)-1-naphthamide has been extensively used in scientific research to investigate the role of CaMKII in various physiological and pathological processes. For example, studies have shown that CaMKII plays a critical role in synaptic plasticity and memory formation, and that inhibition of CaMKII by this compound can impair these processes. Additionally, CaMKII has been implicated in the pathogenesis of various diseases, including cancer, heart disease, and neurodegenerative disorders, and this compound has been used to study the potential therapeutic effects of CaMKII inhibition in these conditions.
Propriétés
Formule moléculaire |
C22H23NO2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-ethoxy-N-(4-propan-2-ylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23NO2/c1-4-25-20-14-11-17-7-5-6-8-19(17)21(20)22(24)23-18-12-9-16(10-13-18)15(2)3/h5-15H,4H2,1-3H3,(H,23,24) |
Clé InChI |
QNKJBZYPGDPNMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




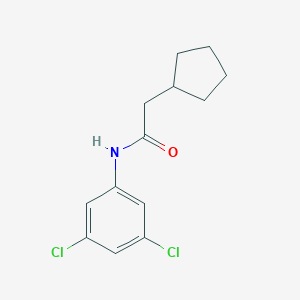
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
